molecular formula C15H22O2 B6328821 5-Phenylpentanoic acid tert-butyl ester CAS No. 1049037-20-8

5-Phenylpentanoic acid tert-butyl ester

Cat. No.: B6328821
CAS No.: 1049037-20-8
M. Wt: 234.33 g/mol
InChI Key: WHDLNLHBWLASHZ-UHFFFAOYSA-N
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Description

5-Phenylpentanoic acid tert-butyl ester is an organic compound that belongs to the class of esters. It is derived from 5-phenylpentanoic acid and tert-butyl alcohol. This compound is often used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpentanoic acid tert-butyl ester typically involves the esterification of 5-phenylpentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved through various methods, including the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method involves the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in a single pot reaction .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpentanoic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Sodium tert-butoxide as a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: 5-Phenylpentanoic acid and tert-butyl alcohol.

    Transesterification: A new ester and tert-butyl alcohol.

    Reduction: 5-Phenylpentanol.

Scientific Research Applications

5-Phenylpentanoic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylpentanoic acid tert-butyl ester involves its conversion to the corresponding acid and alcohol through hydrolysis. The ester bond is cleaved, releasing the active acid which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylpentanoic acid methyl ester
  • 5-Phenylpentanoic acid ethyl ester
  • 5-Phenylpentanoic acid isopropyl ester

Uniqueness

5-Phenylpentanoic acid tert-butyl ester is unique due to its stability and ease of deprotection under mild acidic conditions. This makes it a preferred protecting group for carboxylic acids in organic synthesis .

Properties

IUPAC Name

tert-butyl 5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-15(2,3)17-14(16)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDLNLHBWLASHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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